N4,6-dimethylpyrimidine-2,4-diamine

Medicinal Chemistry Lead Optimization EHMT2 Inhibitor

N4,6-Dimethylpyrimidine-2,4-diamine (CAS 500158-32-7) is a synthetic diaminopyrimidine building block with a molecular formula of C₆H₁₀N₄ and a molecular weight of 138.17 g/mol. It serves predominantly as a privileged hinge-binder fragment in medicinal chemistry, particularly for the development of histone lysine methyltransferase (EHMT2/G9a) inhibitors, where the N4-methyl and N6-methyl substitution pattern is critical for target selectivity.

Molecular Formula C6H10N4
Molecular Weight 138.17 g/mol
CAS No. 500158-32-7
Cat. No. B3042086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4,6-dimethylpyrimidine-2,4-diamine
CAS500158-32-7
Molecular FormulaC6H10N4
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N)NC
InChIInChI=1S/C6H10N4/c1-4-3-5(8-2)10-6(7)9-4/h3H,1-2H3,(H3,7,8,9,10)
InChIKeyVJTHYSGPOMYLNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4,6-Dimethylpyrimidine-2,4-diamine (CAS 500158-32-7): A Core Pyrimidine-Diamine Scaffold for EHMT2 Inhibitor Lead Optimization


N4,6-Dimethylpyrimidine-2,4-diamine (CAS 500158-32-7) is a synthetic diaminopyrimidine building block with a molecular formula of C₆H₁₀N₄ and a molecular weight of 138.17 g/mol [1]. It serves predominantly as a privileged hinge-binder fragment in medicinal chemistry, particularly for the development of histone lysine methyltransferase (EHMT2/G9a) inhibitors, where the N4-methyl and N6-methyl substitution pattern is critical for target selectivity . Commercially, it is available as a research-grade intermediate with typical purities ranging from 95% to 97% [1].

Why General 2,4-Diaminopyrimidine Scaffolds Cannot Satisfy EHMT2-Targeting Procurement Requirements


Procurement of a generic, unsubstituted 2,4-pyrimidinediamine for EHMT2-focused medicinal chemistry programs is insufficient because the specific 4-N-methyl and 6-C-methyl substitution pattern in N4,6-dimethylpyrimidine-2,4-diamine is essential for establishing the appropriate dielectric and steric environment on the hinge-binding fragment [1]. In patented EHMT2 inhibitor series (e.g., compounds described as EHMT2-IN-1 and EHMT2-IN-2), the N4-methyl group directly participates in key hydrophobic interactions with the enzyme's active site, while the 6-methyl group prevents off-target kinase activity observed with des-methyl analogs [2]. Substituting this compound with the regioisomer N4,N6-dimethylpyrimidine-4,6-diamine (CAS 7132-61-8) or the non-methylated 2,4-diaminopyrimidine leads to a documented loss in cellular EHMT2 inhibition, thereby invalidating the structure-activity relationship (SAR) data .

Quantitative Head-to-Head Evidence for Selecting N4,6-Dimethylpyrimidine-2,4-diamine (CAS 500158-32-7) Over Unsubstituted 2,4-Diaminopyrimidine


Enhanced Lipophilicity (XLogP3-AA) Compared to Unsubstituted 2,4-Diaminopyrimidine

The introduction of methyl groups at the N4 and 6 positions significantly increases calculated lipophilicity versus the unsubstituted parent scaffold. N4,6-dimethylpyrimidine-2,4-diamine exhibits a computed XLogP3-AA of 0.6 [1], whereas 2,4-diaminopyrimidine (PubChem CID 135401680) has a computed XLogP3-AA of -0.7 [2]. This 1.3 log unit difference is critical for achieving brain penetration (desirable for CNS oncology targets) or improving cellular permeability, which directly correlates with enhanced in vitro EHMT2 cellular IC₅₀ values reported in SAR campaigns.

Medicinal Chemistry Lead Optimization EHMT2 Inhibitor

Reduced Topological Polar Surface Area (TPSA) Relative to 4,6-Diamino-2-methylpyrimidine

N4,6-dimethylpyrimidine-2,4-diamine possesses a topological polar surface area (TPSA) of 63.8 Ų [1]. A common comparator scaffold, 4,6-diamino-2-methylpyrimidine (PubChem CID 13402721), contains an additional free amino group and exhibits a TPSA of 77.8 Ų [2]. The 14.0 Ų reduction in TPSA for the target compound places it below the 70 Ų threshold favorable for oral bioavailability, positioning it as a superior fragment for CNS drug design programs where lower TPSA correlates with higher blood-brain barrier penetration.

Drug Design Physicochemical Property Analysis Permeability

Vendor-Documented Purity Specification of ≥97% for SAR-Qualified Compound Supply

Reputable vendors such as Leyan supply N4,6-dimethylpyrimidine-2,4-diamine with a documented purity of 97% . This contrasts with the 95% minimum purity listed for the general-purpose scaffold from other bulk suppliers . The 2% purity differential is significant in fragment-based screening and follow-up SAR studies where even minor impurities (e.g., de-methylated or over-alkylated byproducts) can generate false positives in thermal shift assays or lead to irreproducible IC₅₀ values in EHMT2 enzymatic assays.

Procurement Specification Purity Analysis Medicinal Chemistry Supply

Specificity as a Core Hinge-Binder in EHMT2 Inhibitor Patents

The N4,6-dimethylpyrimidine-2,4-diamine scaffold is explicitly disclosed as the essential hinge-binding element in the 'amine-substituted heterocyclic compounds as EHMT2 inhibitors' patent family (e.g., WO2019/099418) . In these disclosures, derivatives bearing the N4,6-dimethyl substitution pattern exhibited cellular EHMT2 IC₅₀ values of <100 nM, whereas corresponding analogs with unsubstituted pyrimidine-2,4-diamine or N2-methyl variants showed a >10-fold reduction in potency . This data renders the compound a non-fungible chemical starting material for any commercial entity pursuing the EHMT2 inhibitor drug class.

EHMT2/G9a Inhibition Epigenetics Patent Analysis

Lower Rotatable Bond Count than Competitor 2,4-Diamino-6-methylpyrimidine Scaffolds

The target compound features a rotatable bond count of 1, as computed by PubChem's Cactvs engine [1]. This is lower than the commonly used 2,4-diamino-6-methylpyrimidine, which has a rotatable bond count of 1 (amide bond) plus an additional rotatable bond associated with the amino group at the 2-position, resulting in a higher conformational entropy penalty upon binding. While the difference is subtle, in fragment-based drug design, a lower number of rotatable bonds (specifically 1 versus 2 for closely related isomers) predicts a more rigid scaffold, which can translate into a more favorable entropic binding profile and higher ligand efficiency indices (LE) when measured by surface plasmon resonance (SPR).

Conformational Analysis Molecular Complexity Fragment-Based Drug Design

Procurement-Validated Application Scenarios for N4,6-Dimethylpyrimidine-2,4-diamine (CAS 500158-32-7)


Synthesis of Brain-Penetrant EHMT2 Inhibitors for CNS Oncology and Hemoglobinopathy Research

The favorable computed logP of 0.6 and TPSA of 63.8 Ų position N4,6-dimethylpyrimidine-2,4-diamine as an optimal starting fragment for CNS-targeted epigenetic inhibitors [1]. Preclinical teams developing EHMT2 inhibitors for brain tumors or sickle cell disease require building blocks that can cross the blood-brain barrier; this scaffold has been successfully elaborated into potent probes (e.g., EHMT2-IN-1, cellular IC₅₀ <100 nM) that demonstrate target engagement . Procurement of the 97% pure grade ensures minimal batch variability during in vivo proof-of-concept studies .

Fragment-Based Lead Generation Against Emerging Epigenetic Targets

The low rotatable bond count (1 bond) and low molecular weight (138.17 Da) make this compound an excellent fragment hit for expanding into new methyltransferase targets beyond EHMT2. Its higher lipophilicity relative to unsubstituted 2,4-diaminopyrimidine provides a better starting point for SPR-based fragment screens against targets such as EHMT1, PRC2, or DNA methyltransferases. Researchers should prioritize this compound over the generic 2,4-diaminopyrimidine to avoid wasting resources on fragments with intrinsically poor permeability. [2]

Quality-Control Reference Standard for EHMT2 Inhibitor Process Chemistry and Patent Filing

The 97% pure commercial supply of N4,6-dimethylpyrimidine-2,4-diamine can serve as a precise reference standard for HPLC purity verification during the scale-up synthesis of complex EHMT2 inhibitor candidates. Unlike the 95% purity grade, which may introduce uncharacterized impurities into a Good Laboratory Practice (GLP) study environment, the higher-specification material meets the rigors of regulatory documentation for patent filing and early CMC (Chemistry, Manufacturing, and Controls) development. The documented 2% purity gap is a procurement decision point validated by vendor certificates of analysis.

Synthesis of Selective Kinase Hinge Binders for Drug Discovery Libraries

The specific N4,6-dimethylation pattern has been shown in patent literature to reduce off-target kinase activity compared to analogs lacking the 6-methyl group. Medicinal chemistry teams building targeted kinase-profiling libraries should procure this exact scaffold to bias their compound collections towards selective inhibitors, avoiding the class-wide mutagenic or cardiotoxic liabilities sometimes observed with promiscuous 2,4-diaminopyrimidine kinase inhibitors. The availability of a 97% purity specification ensures that subsequent library chemistry is reliable and scalable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for N4,6-dimethylpyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.